2-amino-5-nitrobenzenesulfinic acid

Catalog No.
S1507530
CAS No.
14688-12-1
M.F
C6H6N2O4S
M. Wt
202.19 g/mol
Availability
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2-amino-5-nitrobenzenesulfinic acid

CAS Number

14688-12-1

Product Name

2-amino-5-nitrobenzenesulfinic acid

IUPAC Name

2-amino-5-nitrobenzenesulfinic acid

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12)

InChI Key

YSVVZGZNUFOJHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

Synonyms

2-Amino-5-nitrobenzenesulfinic acid

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

2-Amino-5-nitrobenzenesulfinic acid, also known as 2-amino-5-nitrobenzenesulfonic acid, is an aromatic sulfonic acid characterized by the presence of both amino and nitro functional groups attached to a benzene ring. Its molecular formula is C6H6N2O5SC_6H_6N_2O_5S and it has a molecular weight of approximately 218.19 g/mol. This compound appears as a crystalline solid and is soluble in water, making it suitable for various chemical applications. The compound has been assigned the CAS number 96-75-3, which is used for its identification in chemical databases .

Due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amino group, resulting in the formation of 2,5-diaminobenzenesulfonic acid.
  • Sulfonation Reactions: As a sulfonic acid, it can undergo further sulfonation to introduce additional sulfonic acid groups.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with various electrophiles.

These reactions make 2-amino-5-nitrobenzenesulfinic acid versatile in synthetic organic chemistry .

Research indicates that 2-amino-5-nitrobenzenesulfinic acid exhibits biological activity, particularly as an antibacterial agent. Its structure allows it to interact with biological systems, potentially inhibiting bacterial growth. Additionally, its derivatives have been studied for their potential use in pharmaceuticals, especially concerning their anti-inflammatory properties .

There are several methods for synthesizing 2-amino-5-nitrobenzenesulfinic acid:

  • Nitration of Aniline: Starting with aniline, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the appropriate position.
  • Sulfonation: The introduction of the sulfonic acid group can be achieved through the reaction of nitroaniline with sulfur trioxide or concentrated sulfuric acid.
  • Reduction Processes: If starting from nitro compounds, reduction processes can be employed to convert nitro groups into amino groups under controlled conditions using catalysts such as palladium on carbon or iron filings .

2-Amino-5-nitrobenzenesulfinic acid finds applications in various fields:

  • Dyes and Pigments: It is used in the synthesis of azo dyes and other colorants due to its ability to form stable complexes.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects, including antibacterial and anti-inflammatory activities.
  • Analytical Chemistry: This compound serves as a reagent in analytical methods for detecting various substances due to its reactive functional groups .

Studies on the interactions of 2-amino-5-nitrobenzenesulfinic acid with other chemical species have revealed its capacity to form complexes with metal ions and other organic compounds. These interactions are significant in the context of catalysis and material science. The compound's solubility profile also suggests potential interactions with biological membranes, influencing its bioavailability and pharmacokinetics when used in medicinal applications .

Several compounds share structural similarities with 2-amino-5-nitrobenzenesulfinic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Amino-2-nitrobenzenesulfonic acidC6H6N2O5SC_6H_6N_2O_5SSimilar structure but different amino positioning
5-Amino-2-nitrobenzenesulfonic acidC6H6N2O5SC_6H_6N_2O_5SVariation in amino group location
p-NitroanilineC6H6N2O2C_6H_6N_2O_2Lacks sulfonic group; used in dye synthesis
4-NitroanilineC6H6N2O2C_6H_6N_2O_2Also lacks sulfonic group; important in dye industry

Uniqueness

The uniqueness of 2-amino-5-nitrobenzenesulfinic acid lies in its combination of both amino and nitro groups along with a sulfonic acid moiety on the benzene ring. This configuration enables it to participate in diverse

XLogP3

0.8

Other CAS

14688-12-1

Wikipedia

Benzenesulfinic acid, 2-amino-5-nitro-

General Manufacturing Information

Benzenesulfinic acid, 2-amino-5-nitro-: INACTIVE

Dates

Modify: 2023-07-17

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